molecular formula C23H19N3O3S2 B3009881 2-(((3,5-dimethylisoxazol-4-yl)methyl)thio)-5-(5-methylfuran-2-yl)-3-phenylthieno[2,3-d]pyrimidin-4(3H)-one CAS No. 692263-05-1

2-(((3,5-dimethylisoxazol-4-yl)methyl)thio)-5-(5-methylfuran-2-yl)-3-phenylthieno[2,3-d]pyrimidin-4(3H)-one

Cat. No. B3009881
CAS RN: 692263-05-1
M. Wt: 449.54
InChI Key: MZEOYHBYPRVYNK-UHFFFAOYSA-N
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Description

The compound "2-(((3,5-dimethylisoxazol-4-yl)methyl)thio)-5-(5-methylfuran-2-yl)-3-phenylthieno[2,3-d]pyrimidin-4(3H)-one" is a complex organic molecule that likely exhibits a range of biological activities due to its structural features. It contains several heterocyclic components such as thieno[2,3-d]pyrimidin-4(3H)-one, which is a known scaffold in medicinal chemistry for its potential pharmacological properties.

Synthesis Analysis

The synthesis of thieno[2,3-d]pyrimidin-4(3H)-one derivatives can be achieved through various methods. For instance, the ultrasound-assisted synthesis of related compounds has been reported, where 1,3-dicarbonyl compounds, 2-phenyl-1,2,3-triazole-4-carbaldehyde, and urea or thiourea are used under ultrasound irradiation with samarium perchlorate as a catalyst, leading to higher yields and shorter reaction times . Another method involves reacting 3-amino-2-methylthio-5,6-dimethyl thieno[2,3-d]pyrimidin-4(3H)-one with different aldehydes and ketones, starting from 2-amino-3-carbethoxy-4,5-dimethyl thiophene .

Molecular Structure Analysis

The molecular structure of thieno[2,3-d]pyrimidin-4(3H)-one derivatives is characterized by the presence of a thieno[2,3-d]pyrimidinone core, which can be further functionalized with various substituents. The presence of a dimethylisoxazole and a methylfuran moiety in the compound suggests potential interactions with biological targets due to the electron-rich nature of these heterocycles .

Chemical Reactions Analysis

Thieno[2,3-d]pyrimidin-4(3H)-one derivatives can undergo various chemical reactions. For example, they can be S-methylated under alkaline conditions using dimethyl sulfate . They can also undergo cyclization reactions to form fused heterocyclic systems when treated with different reagents . The reactivity of these compounds can be exploited to create a diverse array of derivatives with potential biological activities.

Physical and Chemical Properties Analysis

The physical and chemical properties of thieno[2,3-d]pyrimidin-4(3H)-one derivatives would depend on their specific substituents. Generally, these compounds are expected to have moderate to good solubility in organic solvents, which is beneficial for their synthesis and biological evaluation. The presence of multiple heteroatoms within the structure could also influence their acidity, basicity, and ability to form hydrogen bonds, which are important factors in drug-receptor interactions .

Scientific Research Applications

Synthesis and Antimicrobial Activity

  • One study detailed the microwave-assisted synthesis of thiazolidinone derivatives, including thieno[3,4-d]pyrimidin-4-ones, which exhibited promising in vitro antimicrobial activity against a range of bacteria and fungal strains (El Azab & Abdel‐Hafez, 2015). This highlights the potential of such compounds in the development of new antimicrobial agents.

Anti-inflammatory and Analgesic Activities

  • Another research effort synthesized novel derivatives related to visnaginone and khellinone, demonstrating significant anti-inflammatory and analgesic properties. This study contributes to the understanding of the compound's potential in treating inflammation and pain (Abu‐Hashem et al., 2020).

Antitumor Activity

  • Additionally, derivatives of the compound have been explored for their antitumor effects. For example, benzo[6",7"]cyclohepta[1",2":4',5']pyrido[2',3'-d][1,2,4]triazolo[4,3-a]pyrimidin-5-ones, a structurally related class, exhibited potent activity against liver and breast cancer cell lines (Edrees & Farghaly, 2017). This suggests the therapeutic potential of such compounds in oncology.

Synthetic Methodologies

  • The synthesis of heterocyclic systems using key intermediates has been extensively studied, providing valuable insights into the preparation of complex molecules including pyrimidinones and their derivatives (Toplak et al., 1999). These methodologies are crucial for the development of novel compounds with varied biological activities.

properties

IUPAC Name

2-[(3,5-dimethyl-1,2-oxazol-4-yl)methylsulfanyl]-5-(5-methylfuran-2-yl)-3-phenylthieno[2,3-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H19N3O3S2/c1-13-9-10-19(28-13)18-12-30-21-20(18)22(27)26(16-7-5-4-6-8-16)23(24-21)31-11-17-14(2)25-29-15(17)3/h4-10,12H,11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZEOYHBYPRVYNK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(O1)C2=CSC3=C2C(=O)N(C(=N3)SCC4=C(ON=C4C)C)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H19N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

449.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(((3,5-dimethylisoxazol-4-yl)methyl)thio)-5-(5-methylfuran-2-yl)-3-phenylthieno[2,3-d]pyrimidin-4(3H)-one

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